4-(Benzyloxy)-2-isopropoxybenzaldehyde CAS 204591-62-8 properties
4-(Benzyloxy)-2-isopropoxybenzaldehyde CAS 204591-62-8 properties
An In-depth Technical Guide to 4-(Benzyloxy)-2-isopropoxybenzaldehyde (CAS 204591-62-8): A Predictive Analysis for Research and Development
Disclaimer: Direct experimental data for 4-(Benzyloxy)-2-isopropoxybenzaldehyde (CAS 204591-62-8) is not extensively available in public-facing scientific literature or databases. This guide has been constructed by a senior application scientist to provide a predictive overview based on established chemical principles and data from structurally analogous compounds. The information herein is intended to serve as a foundational resource for researchers and drug development professionals, guiding hypothesis-driven experimentation.
Introduction: A Novel Scaffold for Medicinal Chemistry
Substituted benzaldehydes are cornerstone synthons in the landscape of organic chemistry and drug discovery. Their inherent reactivity and privileged structural status make them ideal starting points for the synthesis of complex molecular architectures. 4-(Benzyloxy)-2-isopropoxybenzaldehyde represents an intriguing, albeit underexplored, scaffold. The combination of a bulky, lipophilic benzyloxy group at the 4-position and an isopropoxy group at the 2-position creates a unique electronic and steric profile. This guide offers a comprehensive technical overview of its predicted properties, a plausible synthetic route, expected analytical characteristics, and potential applications, particularly in the realm of therapeutic agent development.
Predicted Physicochemical and Molecular Properties
The molecular structure of 4-(Benzyloxy)-2-isopropoxybenzaldehyde combines features from both 4-benzyloxybenzaldehyde and various isopropoxy-substituted aromatic compounds. Based on these related structures, we can predict its core properties.
| Property | Predicted Value | Rationale / Comparative Data Source |
| CAS Number | 204591-62-8 | |
| Molecular Formula | C₁₇H₁₈O₃ | Derived from structural components. |
| Molecular Weight | 270.32 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Colorless to pale yellow solid or oil | Analogy with 4-benzyloxybenzaldehyde (solid) and 4-isopropoxybenzaldehyde (liquid).[2][3] |
| Melting Point | Predicted: 50-70 °C | The introduction of the 2-isopropoxy group may lower the melting point compared to 4-benzyloxybenzaldehyde (m.p. 338-339 K or 65-66 °C) due to disruption of crystal lattice packing.[4] |
| Boiling Point | > 300 °C (at atmospheric pressure) | Expected to be high due to the molecular weight and polar groups. 4-Isopropoxybenzaldehyde has a boiling point of 108-112 °C at 3 mmHg.[5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, THF, DMF). Insoluble in water. | Typical for protected benzaldehyde derivatives. |
| XLogP3-AA | ~3.6 | Based on the value for the isomeric 3-(Benzyloxy)-4-isopropoxybenzaldehyde, indicating significant lipophilicity.[1] |
Synthesis and Purification: A Proposed Experimental Protocol
A robust and logical pathway to synthesize 4-(Benzyloxy)-2-isopropoxybenzaldehyde is a two-step Williamson ether synthesis starting from the commercially available 2,4-dihydroxybenzaldehyde. This approach allows for selective alkylation of the phenolic hydroxyl groups.
Step 1: Selective Monobenzylation of 2,4-Dihydroxybenzaldehyde
The 4-hydroxyl group of 2,4-dihydroxybenzaldehyde is more acidic and sterically accessible than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde. This differential reactivity can be exploited for selective benzylation at the 4-position.
Protocol:
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To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile), add a mild base such as potassium carbonate (K₂CO₃, 1.1 eq.).
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Stir the resulting suspension at room temperature for 30 minutes.
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Add benzyl bromide (1.05 eq.) dropwise to the mixture.
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Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum. The crude product, 4-(benzyloxy)-2-hydroxybenzaldehyde, can be purified by recrystallization from an ethanol/water mixture.
Step 2: Isopropylation of 4-(Benzyloxy)-2-hydroxybenzaldehyde
The remaining hydroxyl group at the 2-position is then alkylated with an isopropyl electrophile.
Protocol:
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Dissolve the 4-(benzyloxy)-2-hydroxybenzaldehyde (1.0 eq.) from the previous step in 2-butanone or DMF.
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Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.).
-
Add 2-iodopropane or 2-bromopropane (1.2 eq.) to the mixture.
-
Heat the reaction under reflux overnight, with stirring.[5]
-
Monitor the reaction to completion by TLC.
-
Cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate, wash with a dilute aqueous sodium hydroxide solution to remove any unreacted starting material, followed by a brine wash.[5]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The final product, 4-(Benzyloxy)-2-isopropoxybenzaldehyde, can be purified by flash column chromatography on silica gel.
Analytical Characterization: Predicted Spectral Data
The structural features of 4-(Benzyloxy)-2-isopropoxybenzaldehyde should give rise to a distinct spectroscopic signature.
| Technique | Predicted Signature |
| ¹H NMR | Aldehyde Proton: Singlet at δ 9.8-10.0 ppm. Aromatic Protons (Benzaldehyde Ring): Three protons exhibiting a characteristic ABC splitting pattern. A doublet around δ 7.8 ppm (H-6, ortho to CHO), a doublet around δ 6.6-6.7 ppm (H-5, ortho to isopropoxy), and a singlet-like signal around δ 6.5 ppm (H-3, between the two alkoxy groups). Aromatic Protons (Benzyl Ring): Multiplet at δ 7.3-7.5 ppm (5H). Benzylic Protons: Singlet at δ 5.1-5.2 ppm (2H). Isopropoxy Group: Septet at δ 4.6-4.7 ppm (1H, CH) and a doublet at δ 1.3-1.4 ppm (6H, CH₃). |
| ¹³C NMR | Aldehyde Carbonyl: δ ~190 ppm. Aromatic Carbons: Signals between δ 165-100 ppm. The C-O carbons (C-2, C-4) will be downfield (~164 ppm and ~162 ppm). C-1 will be around 120 ppm. The remaining carbons (C-3, C-5, C-6) will be in the range of 100-130 ppm. Benzyl Group Carbons: Signals around δ 136 ppm (quaternary), 127-129 ppm (aromatic CHs), and ~71 ppm (CH₂). Isopropoxy Group Carbons: Signals around δ ~72 ppm (CH) and ~22 ppm (CH₃). |
| IR (Infrared) Spectroscopy | C=O Stretch (Aldehyde): Strong band at ~1680-1695 cm⁻¹. C-O-C Stretch (Ethers): Strong bands in the 1250-1000 cm⁻¹ region. C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. |
| Mass Spectrometry (MS) | [M]+: Predicted m/z = 270.13. Key Fragments: Loss of the isopropyl group (m/z 227), and a prominent peak for the benzyl or tropylium cation (m/z 91). |
Potential Applications in Drug Discovery and Chemical Biology
The 4-(benzyloxy)-2-isopropoxybenzaldehyde scaffold is a promising starting point for developing novel therapeutic agents. The benzyloxy group, in particular, is a common feature in molecules designed to target various biological pathways.
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As a Precursor for ALDH Inhibitors: Aldehyde dehydrogenases (ALDHs) are a family of enzymes implicated in cancer cell chemoresistance and stem cell function. Benzaldehyde derivatives are known to act as inhibitors of certain ALDH isoforms.[6] The specific substitution pattern of this molecule could be exploited to develop potent and selective inhibitors, for example, against ALDH1A3.[6]
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Scaffold for PPARα Agonists: Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that is a target for treating retinal disorders like diabetic retinopathy. A 4-benzyloxy-benzylamino chemotype has been successfully developed into potent and selective PPARα agonists.[7] Our title compound serves as a direct precursor for synthesizing analogous benzylamino derivatives through reductive amination.
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Synthesis of Chalcone Analogs: Chalcones are synthesized via the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone. These enone-containing molecules exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[8][9] 4-(Benzyloxy)-2-isopropoxybenzaldehyde could be used to generate novel chalcones with potentially enhanced efficacy or unique pharmacological profiles.
Sources
- 1. 3-(Benzyloxy)-4-isopropoxybenzaldehyde | C17H18O3 | CID 11140186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A12760.14 [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
